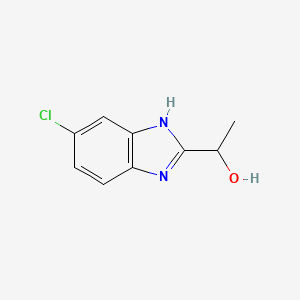

![molecular formula C7H13N B2840353 (1S,6S)-3-Azabicyclo[4.2.0]octane CAS No. 2381568-90-5](/img/structure/B2840353.png)

(1S,6S)-3-Azabicyclo[4.2.0]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,6S)-3-Azabicyclo[4.2.0]octane” is a chemical compound with a bicyclic structure . It is related to other compounds such as “(1S,3R,4R,6S)-3,4-dimethylbicyclo[4.2.0]octane” which consists of 18 Hydrogen atoms and 10 Carbon atoms .

Synthesis Analysis

The synthesis of similar structures like bicyclo[4.2.0]octadiene has been achieved in two steps from cyclooctatetraene . This method has been demonstrated through natural product synthesis, including the first total synthesis of kingianic acid A and formal syntheses of kingianins A, D, and F and cryptobeilic acid D ethyl ester .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- The novel enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2, synthesized from (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

- A method for the synthesis of 4-substituted azabicyclo[3.2.1]octanes from N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene, a versatile bicyclic heterocycle not commonly used in medicinal chemistry research, is presented, utilizing bromination, Suzuki coupling, and subsequent reduction and deprotection (Armstrong & Bergmeier, 2017).

Pharmacological Evaluation

- A series of 1-azabicyclo[3.2.1]octanes were synthesized, representing a new class of compounds that exhibit monoamine transporter inhibitory activity, highly dependent on the overall topology and absolute stereochemistry of the molecule (Tamiz et al., 2000).

- In the development of drugs effective against Alzheimer's disease, a series of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring were synthesized and evaluated. One derivative showed high M1 selectivity (Suzuki et al., 1999).

Chemical Properties and Applications

- The 6-azabicyclo[3.2.1]octane ring system, prevalent in a range of biologically active molecules, was prepared through a novel semipinacol rearrangement using a cyclic phosphorane or sulfite intermediate (Grainger et al., 2012).

- The structure of 1-azabicyclo[4.2.0]octane (1) was evaluated by NMR spectroscopy, revealing that the six-membered ring has a chair conformation with the four-membered ring in the N-axial and C-6-equatorial position. This monomer allows neither a ring inversion nor a nitrogen inversion, and its polymer can be titrated quantitatively with acids (Mühlbach & Schulz, 1988).

Synthesis Methodologies

- The 6,8-dioxabicyclo[3.2.1]octane skeleton, a common structural subunit in natural products, was synthesized using desymmetrization of trienes derived from diols with C2 and meso symmetry via ring-closing metathesis (Burke et al., 1999).

- When omega-acetylenic dienol silyl ethers containing NMs part in the tether were treated with a catalytic amount of W(CO)6 under photoirradiation, 2-azabicyclo[3.3.0]octanes were obtained in good yield via pi-alkyne complexes (Onizawa et al., 2008).

Analytical Chemistry

- 3-Azabicyclo[3.3.0]octane was determined in dilute aqueous solution by ultraviolet spectrophotometry after derivatization with hypochlorite ion, operating in an alkaline medium and suitable for low contents of amine (Duriche et al., 1999).

Molecular Structure Analysis

- The molecular structure of 1,4-diazabicyclo[3.2.1]octane, a parent ring of TAN1251 family of alkaloids, was characterized using X-ray structural analysis, DFT geometry optimizations with infrared frequency calculations followed by NBO analysis, and vibrational analysis of infrared spectrum (Britvin et al., 2017).

Synthesis of Molecular Sieves

- A new 1,4-diazabicyclo[2.2.2]octane-based quaternary ammonium compound was designed, synthesized, and used as a structure-directing agent for molecular sieve synthesis (Kubota et al., 2002).

Zukünftige Richtungen

Research directed towards the preparation of the basic structure of “(1S,6S)-3-Azabicyclo[4.2.0]octane” in a stereoselective manner has attracted attention from many research groups worldwide . The development of efficient synthetic methodologies for this and related structures could have significant implications for the synthesis of natural products and pharmaceuticals .

Wirkmechanismus

Target of Action

It’s known that this compound is involved in the synthesis of optically active biopolymers

Mode of Action

The mode of action of (1S,6S)-3-Azabicyclo[4.2.0]octane involves a cationic ring-opening polymerization . This compound, also known as conidine, interacts with chiral tricyclic amino acid esters as acylation agents to obtain optically active biopolymers of different masses . The structures of the new compounds were confirmed by FT-IR, UV, and NMR .

Biochemical Pathways

It’s known that this compound is involved in the synthesis of optically active biopolymers , which suggests it may influence pathways related to polymer synthesis and modification.

Result of Action

The result of the action of this compound is the formation of optically active biopolymers of different masses . These biopolymers are synthesized through a cationic ring-opening polymerization process .

Action Environment

It’s known that the compound’s polymerization process involves chiral tricyclic amino acid esters as acylation agents , suggesting that the presence and concentration of these agents in the environment may influence the compound’s action.

Eigenschaften

IUPAC Name |

(1S,6S)-3-azabicyclo[4.2.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQWPCFIFXGAFK-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]1CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)

![3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide](/img/structure/B2840277.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene](/img/structure/B2840282.png)

![3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2840283.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)

![[3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2840287.png)

![2-(2,3-Dimethylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2840288.png)

![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)